molecular formula C8H22Cl2N2 B12086758 (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride CAS No. 1092953-41-7

(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride

Cat. No.: B12086758
CAS No.: 1092953-41-7
M. Wt: 217.18 g/mol
InChI Key: DBBIHMCJXWNFHF-UHFFFAOYSA-N
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Description

(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride is a chiral diamine compound with the molecular formula C8H22Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride typically involves the stereoselective reduction of a precursor compound, followed by amination and subsequent purification steps. The reaction conditions often include the use of chiral catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography and crystallization for purification .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted amines, imines, and oximes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity, influencing various biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications .

Properties

CAS No.

1092953-41-7

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

2,5-dimethylhexane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-5(2)7(9)8(10)6(3)4;;/h5-8H,9-10H2,1-4H3;2*1H

InChI Key

DBBIHMCJXWNFHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(C)C)N)N.Cl.Cl

Origin of Product

United States

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